molecular formula C14H11BrFNO2 B13700600 Methyl 2-((2-bromophenyl)amino)-4-fluorobenzoate

Methyl 2-((2-bromophenyl)amino)-4-fluorobenzoate

Cat. No.: B13700600
M. Wt: 324.14 g/mol
InChI Key: NIONIHSJYQDCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((2-bromophenyl)amino)-4-fluorobenzoate is a halogenated aromatic ester featuring a benzoate backbone substituted with a fluorine atom at the 4-position and a 2-bromophenylamino group at the 2-position. Its molecular formula is C₁₄H₁₁BrFNO₂, with an approximate molecular weight of 340.1 g/mol (calculated based on atomic masses).

This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, given the prevalence of similar halogenated benzoates in such contexts .

Properties

Molecular Formula

C14H11BrFNO2

Molecular Weight

324.14 g/mol

IUPAC Name

methyl 2-(2-bromoanilino)-4-fluorobenzoate

InChI

InChI=1S/C14H11BrFNO2/c1-19-14(18)10-7-6-9(16)8-13(10)17-12-5-3-2-4-11(12)15/h2-8,17H,1H3

InChI Key

NIONIHSJYQDCLS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)NC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-bromophenyl)amino)-4-fluorobenzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-bromophenyl)amino)-4-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-((2-bromophenyl)amino)-4-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((2-bromophenyl)amino)-4-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Primary Applications
This compound 2-(2-bromophenyl)amino, 4-fluoro, methyl ester C₁₄H₁₁BrFNO₂ ~340.1 Organic synthesis intermediate
[[amino-(4-bromophenyl)methylidene]amino] 4-fluorobenzoate 4-bromophenyl imine, 4-fluoro, benzoate C₁₄H₁₀BrFN₂O₂ 335.99 Medicinal chemistry (potential)
Methyl 2-(bromomethyl)-4-fluorobenzoate 2-bromomethyl, 4-fluoro, methyl ester C₉H₈BrFO₂ 247.06 Organic intermediate
Triflusulfuron methyl ester Triazine-sulfonylurea, methyl ester C₁₄H₁₅F₃N₆O₅S 436.36 Herbicide (sulfonylurea class)

Key Observations:

Positional Isomerism: The target compound’s 2-bromophenyl group distinguishes it from the 4-bromophenyl analog in .

Functional Group Variation: Compared to Methyl 2-(bromomethyl)-4-fluorobenzoate , the replacement of a bromomethyl group with a 2-bromophenylamino moiety increases molecular weight and introduces hydrogen-bonding capability, enhancing solubility in polar solvents.

Bioactivity Divergence : Sulfonylurea derivatives like Triflusulfuron methyl ester exhibit herbicidal activity due to their triazine-sulfonylurea backbone, whereas the target compound’s lack of this motif limits direct pesticidal utility.

Physicochemical Properties

  • Solubility: The amino group in the target compound improves water solubility relative to purely halogenated analogs (e.g., Methyl 2-(bromomethyl)-4-fluorobenzoate ).
  • Stability: Bromine’s electron-withdrawing effect may reduce ester hydrolysis rates compared to non-halogenated benzoates.

Research and Application Insights

  • Pharmaceutical Potential: The amino and halogen motifs suggest utility in kinase inhibitors or antimicrobial agents, akin to triazine-containing sulfonylureas .
  • Handling Precautions: Like 2-Bromo-4'-methoxyacetophenone , the target compound likely requires controlled handling due to bromine’s toxicity and reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.